molecular formula C14H11NO4 B041767 Benzyl 4-nitrobenzoate CAS No. 14786-27-7

Benzyl 4-nitrobenzoate

Cat. No. B041767
Key on ui cas rn: 14786-27-7
M. Wt: 257.24 g/mol
InChI Key: XCQFGJYVKKCUFX-UHFFFAOYSA-N
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Patent
US08623887B2

Procedure details

15.01 g (89.9 mmol) 4-nitrobenzoic acid are suspended in 500 mL MeCN and then combined with 15.03 g (108.7 mmol, 1.2 eq) potassium carbonate. 15.4 g (90.4 mmol, 1.01 eq) benzylbromide are added dropwise with stirring and the reaction mixture is heated for 5 h with stirring at 60° C. It is combined with 750 mL distilled water, extracted 4 times with 250 mL of EE and after the organic phases have been combined dried on sodium sulphate. After all the volatile constituents have been eliminated in vacuo the crude product is suspended twice in succession in toluene and evaporated down in vacuo. 20.6 g (80.1 mmol) benzyl 4-nitrobenzoate are obtained, which is used in the next step without any further purification.
Quantity
15.01 g
Type
reactant
Reaction Step One
Quantity
15.03 g
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].C(=O)([O-])[O-].[K+].[K+].[CH2:19](Br)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC#N>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
15.01 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
15.03 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
15.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CC#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
with stirring at 60° C
DISTILLATION
Type
DISTILLATION
Details
distilled water
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with 250 mL of EE
CUSTOM
Type
CUSTOM
Details
after the organic phases have been combined dried on sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCC2=CC=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 80.1 mmol
AMOUNT: MASS 20.6 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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